Potency and Mutant Profile vs. SHP099
SHP2-IN-29 exhibits a consistent SHP2 wild-type enzymatic IC50 of 0.18 μM [1]. In contrast, SHP099 demonstrates highly variable potency across SHP2 mutants, with reported IC50 values ranging from 0.416 μM for SHP2^A72V to 2.896 μM for SHP2^E76K, and 0.690 μM for wild-type SHP2 under comparable assay conditions . The consistent 0.18 μM activity of SHP2-IN-29—nearly 4-fold more potent than SHP099's wild-type IC50 of 0.690 μM and up to 16-fold more potent than SHP099 against the E76K mutant—provides a more uniform inhibitory profile across SHP2 variants, a critical consideration for studies involving heterogeneous SHP2 genotypes.
| Evidence Dimension | SHP2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.18 μM (wild-type SHP2) |
| Comparator Or Baseline | SHP099: 0.690 μM (wild-type), 0.416 μM (SHP2^A72V), 1.241 μM (SHP2^D61Y), 1.968 μM (SHP2^C459S), 2.896 μM (SHP2^E76K) |
| Quantified Difference | SHP2-IN-29 IC50 is 3.8-fold lower (more potent) than SHP099 wild-type IC50; 16-fold lower than SHP099 E76K IC50 |
| Conditions | Biochemical phosphatase assay; SHP2 protein constructs |
Why This Matters
Consistent potency across SHP2 variants reduces experimental variability in cellular and in vivo models harboring diverse SHP2 mutations, directly impacting data reproducibility.
- [1] TargetMol. (n.d.). SHP2-IN-29 (T88421): SHP2 Inhibitor. Product Datasheet. View Source
